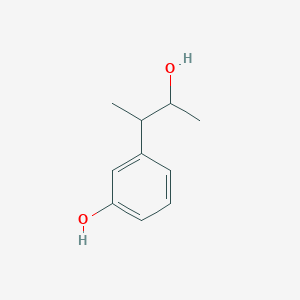

3-(3-Hydroxybutan-2-YL)phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

3-(3-hydroxybutan-2-yl)phenol |

InChI |

InChI=1S/C10H14O2/c1-7(8(2)11)9-4-3-5-10(12)6-9/h3-8,11-12H,1-2H3 |

InChI Key |

JVDQLNHWHPKZTR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)C(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 3 Hydroxybutan 2 Yl Phenol and Its Analogues

Retrosynthetic Analysis Approaches for the 3-(3-Hydroxybutan-2-YL)phenol Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, a primary disconnection can be made at the carbon-carbon bond between the phenolic ring and the butanol side chain. This leads to two key synthons: a substituted phenol (B47542) and a four-carbon electrophile or nucleophile. youtube.comyoutube.comyoutube.com

Another approach involves disconnecting the C-O bond of the hydroxyl group on the butanol chain, suggesting a precursor ketone or alkene. Further disconnection of the butanol chain itself can lead to smaller, more readily available building blocks. The choice of disconnection strategy often depends on the availability of starting materials and the desired stereochemistry of the final product. youtube.comyoutube.comyoutube.com

Classical Organic Synthesis Routes

Classical organic synthesis provides a foundational framework for constructing the this compound scaffold. These methods often rely on well-established reactions and transformations.

Alkylation Reactions for Phenol Derivatization

Alkylation of phenols is a common strategy to introduce alkyl substituents onto the aromatic ring. Friedel-Crafts alkylation, a classic example, can be employed to attach the butanol side chain to the phenol ring. slchemtech.com This reaction typically uses a Lewis acid catalyst, such as aluminum chloride, to activate the alkylating agent. slchemtech.com However, Friedel-Crafts alkylation can suffer from issues like polysubstitution and rearrangement of the alkyl group.

Alternatively, phenols can be O-alkylated under basic conditions, followed by a rearrangement (e.g., Claisen rearrangement) to form a C-alkylated phenol. Base-catalyzed alkylation can offer better control over the position of substitution. slchemtech.com The choice of the alkylating agent is crucial and can range from alkyl halides to alcohols or alkenes, depending on the specific reaction conditions. google.comcapes.gov.br For instance, the alkylation of phenol with 4-hydroxybutan-2-one over certain zeolites has been reported to yield para-alkylated products. researchgate.net

Table 1: Comparison of Phenol Alkylation Methods

| Method | Catalyst/Reagents | Advantages | Disadvantages |

| Friedel-Crafts Alkylation | Lewis acids (e.g., AlCl3) | Direct C-C bond formation | Polysubstitution, rearrangements, harsh conditions |

| Base-Catalyzed Alkylation | Bases (e.g., NaOH, K2CO3) | Good for O-alkylation, can lead to C-alkylation via rearrangement | May require multiple steps for C-alkylation |

| Zeolite-Catalyzed Alkylation | Zeolites (e.g., H-beta, HY) | Shape selectivity, potential for regioselectivity | Catalyst deactivation can occur |

Carbon-Carbon Bond Formation Strategies at the Phenolic Ring

The formation of the carbon-carbon bond between the phenolic ring and the butanol side chain is a critical step in the synthesis of this compound. Several strategies can be employed to achieve this transformation.

One common approach is the use of organometallic reagents, such as Grignard or organolithium reagents, which act as nucleophiles. fiveable.merug.nl A phenoxide can be reacted with an appropriate electrophile containing the butanol moiety, or a halogenated phenol can be converted to an organometallic species and then reacted with a suitable four-carbon electrophile. rug.nl

The aldol (B89426) condensation is another powerful tool for C-C bond formation. fiveable.me A phenolic aldehyde or ketone can react with a two-carbon enolate to build the butanol side chain in a stepwise manner. Subsequent reduction of the resulting carbonyl group would yield the desired hydroxyl functionality.

Other notable methods include the Heck reaction, which couples an aryl halide with an alkene, and the Suzuki coupling, which involves the reaction of an arylboronic acid with an organic halide. chemistry.coach These transition-metal-catalyzed reactions offer high efficiency and functional group tolerance. chemistry.coachmdpi.com

Functional Group Transformations and Interconversions for Phenol and Butanol Moieties

Functional group interconversions are essential for manipulating the phenol and butanol moieties to arrive at the final product. solubilityofthings.comimperial.ac.uk For instance, if the synthesis starts with a methoxy-substituted benzene (B151609) ring, a demethylation step is required to reveal the phenolic hydroxyl group. Reagents like boron tribromide (BBr3) or hydrobromic acid (HBr) are commonly used for this purpose. mdpi.com

On the butanol side chain, a ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). imperial.ac.ukyoutube.com The stereochemistry of this reduction can sometimes be controlled by using chiral reducing agents or catalysts. If an alkene is an intermediate, it can be hydrated to form the alcohol. Acid-catalyzed hydration or hydroboration-oxidation are common methods to achieve this transformation, with the latter providing anti-Markovnikov selectivity. youtube.com

Transition Metal-Catalyzed Synthetic Pathways

Modern organic synthesis heavily relies on transition metal catalysis to achieve efficient and selective bond formations. beilstein-journals.orgthieme-connect.deresearchgate.net These methods often proceed under milder conditions and offer access to novel chemical transformations.

Rhodium-Catalyzed Alkenyl C–H Activation in Phenol Synthesis

Rhodium-catalyzed C–H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. acs.orgrsc.org This strategy avoids the need for pre-functionalized starting materials, such as aryl halides or organometallics. In the context of synthesizing phenol derivatives, rhodium catalysts can direct the alkenylation of a phenol at a specific position. acs.orgrsc.org

For example, a directing group on the phenol can guide the rhodium catalyst to activate a C-H bond at the meta position, allowing for the introduction of an alkenyl group. acs.org This alkenyl group can then be further transformed, for instance, through hydration, to install the hydroxybutan-2-yl side chain. The use of molecular oxygen as a mild and environmentally friendly oxidant in some rhodium-catalyzed reactions is a significant advantage. nih.gov

Table 2: Key Features of Rhodium-Catalyzed C-H Activation

| Feature | Description |

| Direct Functionalization | Avoids pre-functionalization of the aromatic ring. |

| High Regioselectivity | Can be controlled by directing groups. |

| Mild Reaction Conditions | Often proceeds at lower temperatures compared to classical methods. |

| Functional Group Tolerance | Compatible with a wide range of functional groups. |

Palladium-Mediated Coupling Reactions for Aryl-Alkyl Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While traditionally used for creating linkages between sp2-hybridized carbons, recent advancements have expanded their application to include the formation of aryl-alkyl bonds, a key structural motif in this compound.

One-pot cross-coupling reactions of phenols, activated in situ as nonafluorobutanesulfonyl (nonaflate) esters, have demonstrated high efficiency in forming biaryls, diarylacetylenes, and diarylamines. mdpi.com This method avoids the isolation of the intermediate nonaflate, improving step economy. mdpi.com The typical conditions involve a palladium source like Pd₂(dba)₃, a suitable ligand such as SPhos or XPhos, and a base like cesium carbonate. mdpi.com While direct C-C coupling of phenols with secondary alcohols via this method is not extensively documented, the principle of activating the phenol for subsequent coupling is a valuable strategy.

Furthermore, palladium catalysis has been successfully employed in the etherification of allyl alcohols with phenols, indicating the potential for C-O bond formation under these conditions. acs.org More relevant to the C-C bond in the target molecule, palladium-catalyzed alkene carboalkoxylation reactions have been developed to synthesize carbocycles from terminal alkenes and phenol nucleophiles. nih.gov These reactions proceed through the intermolecular capture of a palladium(II)-alkene complex by the phenol, affording substituted indanyl ethers with high diastereoselectivity. nih.gov This demonstrates the feasibility of using phenols as nucleophiles in palladium-catalyzed reactions to form C-C bonds with alkyl chains.

| Reaction Type | Phenol Derivative | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | In situ generated nonaflate | Boronic acid | Pd₂(dba)₃ / SPhos | Biaryl | mdpi.com |

| Sonogashira | In situ generated nonaflate | Phenylacetylene | Pd₂(dba)₃ / SPhos | Diarylacetylene | mdpi.com |

| Buchwald-Hartwig | In situ generated nonaflate | Aniline | Pd₂(dba)₃ / XPhos | Diarylamine | mdpi.com |

| Carboalkoxylation | Phenol | Terminal alkene with triflate | Pd(OAc)₂ / Ligand | Indanyl ether | nih.gov |

| Etherification | Phenol | Allyl alcohol | Palladium catalyst / Ti(IV) isopropoxide | Allyl aryl ether | acs.org |

Iron Metal-Organic Framework (Fe-MOF) Catalysis in Phenol Functionalization

Iron-based Metal-Organic Frameworks (Fe-MOFs) have emerged as highly promising heterogeneous catalysts for various organic transformations due to their high surface area, tunable porosity, and the presence of accessible iron active sites. A particularly relevant application is the direct alkylation of phenols with alcohols, a key step in the synthesis of compounds like this compound.

The alkylation of phenol with alcohols such as 1-butanol (B46404) can be effectively catalyzed by zeolites like HZSM-5 and HY, yielding butylphenols as the primary products. taylorfrancis.com These solid acid catalysts promote the reaction, with HY showing higher activity and HZSM-5 exhibiting superior para-selectivity. taylorfrancis.com This demonstrates the principle of using solid catalysts for phenol alkylation.

More specifically, catalysts combining a Lewis acid (like ZnCl₂) with a Brønsted acid (like camphorsulfonic acid) have been shown to facilitate the site-selective Friedel-Crafts alkylation of phenols with unactivated secondary alcohols. researchgate.net This dual-catalyst system is proposed to work through a mechanism where the zinc catalyst coordinates to both the phenol and the alcohol, predisposing them for ortho-alkylation. researchgate.net This approach is significant as it allows for the direct use of secondary alcohols, which are structurally analogous to the butanol moiety in the target compound.

| Catalyst System | Phenol Substrate | Alkylating Agent | Key Feature | Reference |

| HZSM-5 / HY Zeolites | Phenol | 1-Butanol | Solid acid catalysis, shape selectivity | taylorfrancis.com |

| ZnCl₂ / Camphorsulfonic Acid | Phenolic derivatives | Unactivated secondary alcohols | Dual Lewis/Brønsted acid catalysis, ortho-selectivity | researchgate.net |

| Ionic Liquid ([HIMA]OTs) | Phenol | tert-Butyl alcohol | Recyclable catalyst system | researchgate.net |

Chemo-Enzymatic and Biocatalytic Synthesis Approaches

The quest for greener and more selective synthetic methods has propelled the use of enzymes in organic synthesis. Biocatalysis offers reactions under mild conditions with high chemo-, regio-, and enantioselectivity, which are particularly advantageous for the synthesis of complex molecules with defined stereochemistry.

Lipase-Catalyzed Reactions for Chiral Intermediate Derivatization

Lipases are versatile enzymes widely employed for the kinetic resolution of racemic alcohols. This is highly relevant for the synthesis of this compound, as the butan-2-ol side chain possesses a chiral center. The principle of lipase-catalyzed kinetic resolution involves the enantioselective acylation of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

Studies have shown the successful kinetic resolution of various secondary alcohols using lipases. For instance, the lipase (B570770) from Pseudomonas cepacia has been used for the resolution of functionalized 1,2-diols containing a chiral quaternary center, achieving good conversions and enantioselectivities. nih.gov Similarly, the kinetic resolution of aryltrimethylsilyl chiral alcohols has been achieved with high enantiomeric excess using lipase-catalyzed transesterification. mdpi.com The choice of lipase, acyl donor, and solvent are critical parameters that influence the efficiency and selectivity of the resolution.

| Racemic Alcohol Substrate | Lipase Source | Acyl Donor | Key Outcome | Reference |

| Functionalized 1,2-diols | Pseudomonas cepacia | - | Good conversion and enantioselectivity | nih.gov |

| Aryltrimethylsilyl chiral alcohols | - | Vinyl acetate | High enantiomeric excess (>99%) | mdpi.com |

| 4-Aryl- and 4-heteroarylbut-3-en-2-ols | Various commercial and in-house | Vinyl acetate | High enantiomer selectivities | researchgate.net |

| Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates | Aspergillus niger, Candida rugosa | - (hydrolysis) | Moderate to good enantioselectivity | mdpi.com |

Enzymatic Approaches for Phenol Functionalization

The direct enzymatic functionalization of phenols to form C-C bonds represents a significant advancement in biocatalysis. Friedel-Crafts alkylations, traditionally reliant on harsh Lewis acid catalysts, can now be achieved using enzymes under mild conditions. chemistryviews.orgnih.gov Squalene-hopene cyclases (SHCs) have been shown to catalyze intramolecular Friedel-Crafts-type alkylations. chemistryviews.org While this has been demonstrated for intramolecular reactions, it opens the door for engineering these enzymes for intermolecular alkylations of phenols.

Enzymatic C-C bond formation can also be achieved through other reaction types. For example, lyases can catalyze the formation of C-C bonds in a stereocontrolled manner, which could be applied to the synthesis of the butanol side chain. This enzymatic approach holds great promise for the sustainable and selective synthesis of alkylated phenols.

Stereoselective Synthesis of this compound Stereoisomers

The presence of two adjacent chiral centers in the 3-hydroxybutan-2-yl moiety of the target molecule necessitates a stereoselective synthetic approach to control the relative and absolute stereochemistry.

Asymmetric Catalysis in Generating Chiral Centers

Asymmetric dihydroxylation of a suitable alkene precursor is a powerful strategy for installing the two adjacent hydroxyl groups with high stereocontrol. The Sharpless asymmetric dihydroxylation, which utilizes an osmium catalyst in the presence of a chiral quinine-based ligand, is a well-established method for the enantioselective synthesis of vicinal diols from prochiral olefins. organic-chemistry.orgwikipedia.org The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) dictates which face of the alkene is hydroxylated, allowing for the synthesis of either enantiomer of the diol product. organic-chemistry.org

For the synthesis of this compound, a plausible precursor would be 3-(but-1-en-2-yl)phenol. Asymmetric dihydroxylation of this alkene would yield the desired vicinal diol on the side chain. The regioselectivity of the Sharpless dihydroxylation generally favors the more electron-rich double bond, making it a suitable method for this transformation. wikipedia.org

| Feature | Description | Reference |

| Catalyst System | Osmium tetroxide (catalytic), chiral quinine (B1679958) ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL), stoichiometric re-oxidant (e.g., K₃Fe(CN)₆ or NMO). | organic-chemistry.orgwikipedia.org |

| Stereocontrol | The choice of the chiral ligand determines the enantioselectivity, allowing access to either enantiomeric series of the diol product. | wikipedia.org |

| Substrate Scope | Applicable to a wide range of alkenes, with regioselectivity favoring the more electron-rich double bond. | wikipedia.org |

| Synthetic Utility | A powerful method for the synthesis of chiral vicinal diols, which are versatile intermediates in organic synthesis. | organic-chemistry.org |

Chiral Auxiliary and Reagent-Based Stereocontrol

The stereoselective synthesis of this compound and its analogs, which feature two contiguous stereocenters in the side chain, can be effectively achieved through the use of chiral auxiliaries and chiral reagents. These methods provide powerful strategies for controlling the absolute and relative stereochemistry of the vicinal diol moiety.

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate, directs a stereoselective transformation, and is subsequently removed. wikipedia.orgnih.gov This approach relies on the steric and electronic properties of the auxiliary to create a chiral environment that biases the approach of a reagent to one face of a prochiral center. wikipedia.org

Application of Chiral Auxiliaries in Aldol Reactions

A prominent strategy for constructing the 1,2-diol functionality with high stereocontrol involves the use of chiral oxazolidinones, often referred to as Evans auxiliaries. wikipedia.orgnih.gov This methodology is particularly applicable to the synthesis of analogs of this compound. The general approach involves an asymmetric aldol reaction between a chiral enolate derived from an N-acyloxazolidinone and an appropriate aldehyde. wikipedia.org

For the synthesis of a compound structurally similar to this compound, such as (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, an Evans-type aldol reaction has been successfully employed. nih.gov This process demonstrates the feasibility of creating the desired stereocenters on a phenolic substrate. The synthesis would commence with a protected 3-hydroxybenzaldehyde (B18108) derivative. This aldehyde is then reacted with the boron enolate of a chiral N-acyloxazolidinone.

The stereochemical outcome of the aldol reaction is dictated by the specific chiral auxiliary used. For instance, the use of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone typically leads to the formation of the syn aldol adduct, while other auxiliaries can be selected to favor the anti product. The choice of Lewis acid and reaction conditions also plays a crucial role in maximizing diastereoselectivity. wikipedia.org

A study on the synthesis of (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid utilized silyl-protected 2,6-dimethyl-4-hydroxybenzaldehyde (B1297913) and the dibutylboron enolate of chloroacetyloxazolidinones. The reactions yielded the desired aldol products with moderate diastereoselectivity. nih.gov

| Chiral Auxiliary Precursor | Aldehyde | Product Diastereomeric Ratio (syn:anti) | Yield | Reference |

|---|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone derivative | Silyl-protected 2,6-dimethyl-4-hydroxybenzaldehyde | 78:22 | 70% | nih.gov |

| (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone derivative | Silyl-protected 2,6-dimethyl-4-hydroxybenzaldehyde | 82:18 | 75% | nih.gov |

Following the aldol reaction, the chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, to yield the chiral β-hydroxy carboxylic acid or a corresponding amino alcohol, which can then be further transformed into the target this compound analog. researchgate.net

Chiral Reagent-Based Approaches

In addition to chiral auxiliaries, stereocontrol can be achieved through the use of stoichiometric chiral reagents. These reagents are themselves enantiomerically pure and transfer their chirality to the substrate during the course of the reaction.

One such approach involves the diastereoselective addition of a nucleophile to a chiral α-benzyloxy ketone. A chiral benzyl (B1604629) group can act as both a protecting group and a chiral auxiliary, directing the nucleophilic attack to achieve high diastereoselectivity through 1,4-asymmetric induction. researchgate.net This method could be adapted to synthesize analogs of this compound by starting with a suitably substituted chiral α-(benzyloxy)ketone.

Another relevant strategy is the use of chiral N-tert-butanesulfinyl imines, which serve as versatile chiral auxiliaries for the asymmetric synthesis of amines and their derivatives. nih.gov While not directly producing a diol, this method can be used to establish one of the stereocenters, which can then be elaborated to the vicinal diol. For example, the diastereoselective allylation of an (R)-N-tert-butanesulfinyl imine can be controlled by the choice of solvent to produce either diastereomer of a homoallylic amine. nih.gov Subsequent oxidation would yield the desired chiral alcohol.

The following table summarizes the diastereoselectivity achieved in the Zn-mediated allylation of an (R)-N-tert-butanesulfinyl imine under different solvent conditions.

| Substrate | Solvent | Diastereomeric Ratio | Reference |

|---|---|---|---|

| (R)-N-tert-butanesulfinyl imine | THF | Major diastereomer favored | nih.gov |

| (R)-N-tert-butanesulfinyl imine | DMF | Minor diastereomer favored | nih.gov |

Furthermore, chiral diol-based organocatalysts, such as those derived from BINOL or tartaric acid, can be employed to catalyze enantioselective reactions. nih.gov These catalysts can activate substrates and create a chiral environment for transformations like conjugate additions or allylations, which can be key steps in the synthesis of chiral phenols with functionalized side chains. magtech.com.cn For instance, chiral diols can catalyze the enantioselective Petasis-like allylation of aldehydes and amines, offering a pathway to chiral homoallylic amines that are precursors to chiral alcohols. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. For 3-(3-Hydroxybutan-2-yl)phenol, HRMS analysis is critical to distinguish it from other isomers or compounds with the same nominal mass. The technique provides the elemental composition, confirming the presence of carbon, hydrogen, and oxygen atoms in the specific arrangement that defines the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR experiments, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, are fundamental for assigning the basic skeleton of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the phenol (B47542) ring would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting patterns revealing their substitution pattern. The aliphatic protons of the hydroxybutan-2-yl side chain would appear in the upfield region. The chemical shifts and coupling constants of the methine and methyl protons would be indicative of their connectivity and the presence of adjacent hydroxyl groups.

¹³C NMR: The carbon NMR spectrum provides information on the number of unique carbon environments. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the hydroxyl group being the most downfield. The aliphatic carbons of the side chain would appear at higher field strengths.

A predicted ¹H NMR spectrum for this compound would show a complex pattern of signals. For instance, the aromatic protons would likely appear as a multiplet, a doublet of doublets, and a triplet, reflecting their positions on the meta-substituted ring. The protons of the butan-2-yl chain would show characteristic shifts and couplings, with the CH-OH and CH-CH3 protons providing key structural information.

Two-dimensional NMR experiments are essential for unambiguously connecting the atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton spin systems. For this compound, COSY would be instrumental in establishing the connectivity within the butan-2-yl side chain and confirming the relative positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This experiment is key for connecting the butan-2-yl side chain to the phenol ring, for example, by showing a correlation between the benzylic proton on the side chain and the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is vital for determining stereochemistry and conformational preferences. In the case of this compound, NOESY could help to establish the relative stereochemistry of the two chiral centers in the side chain.

Given that this compound possesses two chiral centers, it can exist as four possible stereoisomers (two pairs of enantiomers). Advanced NMR techniques are employed to distinguish between these diastereomers and enantiomers.

Chiral Shift Reagents (CSRs): These are lanthanide complexes that can be added to the NMR sample. They bind to the molecule, typically at the hydroxyl groups, and induce large changes in the chemical shifts of nearby protons. By using a chiral CSR, it is possible to differentiate between enantiomers, as the diastereomeric complexes formed will have different NMR spectra.

Anisotropic Effects: The aromatic ring in this compound creates a magnetic anisotropic field. Protons situated above or below the plane of the ring will experience a shielding effect (upfield shift), while those in the plane of the ring will be deshielded (downfield shift). Careful analysis of these effects, often aided by computational modeling, can provide insights into the preferred conformation and relative stereochemistry of the side chain.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features.

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the hydroxyl (-OH) groups, both the phenolic and the alcoholic ones. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region would confirm the presence of the aromatic ring.

C-O Stretch: The C-O stretching vibrations of the phenol and the secondary alcohol would be visible in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| Phenolic & Alcoholic O-H | 3200-3600 (broad) |

| Aromatic C-H | 3000-3100 |

| Aliphatic C-H | 2850-2960 |

| Aromatic C=C | 1450-1600 |

| C-O | 1000-1300 |

Chromatographic Coupling with Spectroscopic Detection

The hyphenation of chromatographic techniques with mass spectrometry provides a powerful platform for the analysis of this compound. This combination allows for the separation of the compound from complex matrices, followed by its sensitive and selective detection and structural characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Purity Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar molecules like this compound, which contains two hydroxyl groups, can be challenging due to their low volatility and potential for thermal degradation in the GC inlet. To overcome these limitations, a derivatization step is typically employed to convert the polar hydroxyl groups into less polar, more volatile ethers or esters. nih.govtandfonline.com This process, often involving silylation or methylation, enhances the chromatographic peak shape, improves thermal stability, and facilitates more reliable analysis.

The derivatized this compound can then be readily separated from impurities on a non-polar or medium-polarity capillary column within the gas chromatograph. The eluting compound subsequently enters the mass spectrometer, where it is ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint, allowing for unambiguous identification. Furthermore, the total ion chromatogram (TIC) can be used to assess the purity of a sample, with the peak area of the derivatized target compound being proportional to its concentration.

Common derivatization agents for phenolic compounds include silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replace the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. biorxiv.org Another approach is the use of N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which forms tert-butyldimethylsilyl (TBDMS) derivatives. researchgate.net These derivatives are often more stable than their TMS counterparts. researchgate.net Methylation is another derivatization strategy that can be used. tandfonline.com

The choice of derivatization reagent can influence the resulting mass spectrum. For instance, the introduction of a TMS group increases the molecular weight of the parent compound by 72 atomic mass units (amu) for each hydroxyl group derivatized. tandfonline.com This mass shift is a key indicator in the interpretation of the mass spectrum.

Below is a table illustrating hypothetical data for the GC-MS analysis of derivatized this compound.

| Derivatization Agent | Derivative Formed | Molecular Weight Increase (amu) per OH group | Expected Key Fragment Ions (m/z) |

| BSTFA | Trimethylsilyl (TMS) ether | 72 | M-15 (loss of CH₃), Si(CH₃)₃⁺ (73) |

| MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | 114 | M-57 (loss of C₄H₉), Si(CH₃)₂(C₄H₉)⁺ (115) |

| Iodomethane/Base | Methyl ether | 14 | M-31 (loss of OCH₃), characteristic aromatic fragments |

This table is illustrative and based on general principles of mass spectrometry of derivatized phenols.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-volatile Species and Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS/MS), particularly when coupled with tandem mass spectrometry, is an exceptionally sensitive and selective technique for the analysis of non-volatile compounds like this compound in complex mixtures, without the need for derivatization. mdpi.comscienceopen.com This makes it an ideal tool for applications such as reaction monitoring, metabolite identification, and quantification in biological or environmental samples.

In an LC-MS/MS system, the sample is first injected into a liquid chromatograph, where this compound is separated from other components on a reversed-phase column (e.g., C18). mdpi.com The separated analyte then flows into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. scienceopen.com

The power of tandem mass spectrometry lies in its ability to perform multiple stages of mass analysis. For quantitative studies, a technique known as multiple reaction monitoring (MRM) is often employed. researchgate.nettandfonline.com In MRM, the first mass spectrometer (Q1) is set to isolate the molecular ion (or a prominent adduct ion) of this compound, referred to as the precursor ion. This isolated ion is then fragmented in a collision cell (q2), and the second mass spectrometer (Q3) is set to monitor for one or more specific fragment ions, known as product ions. This precursor-to-product ion transition is highly specific to the target compound, significantly reducing background noise and enhancing sensitivity and selectivity. mdpi.com

LC-MS/MS is invaluable for monitoring the progress of a chemical synthesis of this compound. By taking small aliquots from the reaction mixture over time, the depletion of reactants and the formation of the product can be accurately tracked. This allows for precise determination of reaction endpoints and optimization of reaction conditions.

The following table provides a hypothetical example of LC-MS/MS parameters for the analysis of this compound.

| Analytical Mode | Precursor Ion (m/z) [M-H]⁻ | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Application |

| Multiple Reaction Monitoring (MRM) | 165.09 | 121.06 (loss of C₂H₄O) | 93.03 (phenoxide ion) | Quantification |

| Multiple Reaction Monitoring (MRM) | 165.09 | 147.08 (loss of H₂O) | 107.05 (cresolate-type fragment) | Confirmation |

This table is illustrative. The exact precursor and product ions would need to be determined experimentally.

Stereochemical Investigations of 3 3 Hydroxybutan 2 Yl Phenol

Analysis of Stereogenic Centers and Potential Isomers within 3-(3-Hydroxybutan-2-YL)phenol

The molecular structure of this compound features two stereogenic centers, which are carbon atoms bonded to four different substituent groups. These centers are the basis for the existence of multiple stereoisomers.

The two chiral carbons in this compound are:

C2 of the butanyl group: This carbon is attached to a hydrogen atom, a methyl group, a hydroxyl group, and the C3 of the butanyl group.

C3 of the butanyl group: This carbon is connected to a hydrogen atom, a hydroxyl group, the C2 of the butanyl group, and the phenyl ring at position 3.

The presence of two stereogenic centers means that the maximum number of possible stereoisomers can be calculated using the 2^n rule, where 'n' is the number of stereogenic centers. In this case, with n=2, there are 2^2 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers.

The four stereoisomers are:

(2R, 3R)-3-(3-Hydroxybutan-2-yl)phenol

(2S, 3S)-3-(3-Hydroxybutan-2-yl)phenol

(2R, 3S)-3-(3-Hydroxybutan-2-yl)phenol

(2S, 3R)-3-(3-Hydroxybutan-2-yl)phenol

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any of the (2R, 3R) or (2S, 3S) isomers and any of the (2R, 3S) or (2S, 3R) isomers is that of diastereomers.

Enantiomer and Diastereomer Characterization

The separation and characterization of the different stereoisomers of this compound are crucial for understanding their individual properties.

Chromatographic Separation of Stereoisomers (e.g., Chiral HPLC/GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful techniques for the separation of stereoisomers. merckmillipore.comresearchgate.net For a compound like this compound, a polysaccharide-based chiral stationary phase, such as one derived from cellulose (B213188) or amylose, would be a suitable choice for achieving separation. merckmillipore.comhplc.eu

The separation mechanism relies on the differential interaction of the enantiomers with the chiral environment of the stationary phase, leading to different retention times. The mobile phase composition, flow rate, and temperature are critical parameters that need to be optimized to achieve baseline separation of all four stereoisomers.

Illustrative Chiral HPLC Separation Data for this compound Stereoisomers

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| (2R, 3S) | 12.5 | - |

| (2S, 3R) | 14.2 | 2.1 |

| (2R, 3R) | 16.8 | 3.0 |

| (2S, 3S) | 18.5 | 2.3 |

| Note: This data is illustrative and represents a hypothetical separation on a chiral column. |

Spectroscopic Differentiation of Stereoisomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for differentiating diastereomers. nih.gov While enantiomers have identical NMR spectra in an achiral solvent, diastereomers have different spatial arrangements of atoms and thus exhibit distinct chemical shifts and coupling constants. researchgate.net For the diastereomeric pairs of this compound, differences in the chemical shifts of the protons and carbons in the butanyl side chain would be expected. The hydroxyl protons of phenols typically appear as broad singlets in the 3 to 8 ppm range in ¹H NMR spectra. libretexts.orglibretexts.org

Hypothetical ¹H NMR Chemical Shift Differences in Diastereomers of this compound (in CDCl₃)

| Proton | (2R, 3R) / (2S, 3S) pair (ppm) | (2R, 3S) / (2S, 3R) pair (ppm) |

| C2-H | 3.85 | 3.95 |

| C3-H | 4.10 | 4.00 |

| C2-CH₃ | 1.15 | 1.20 |

| C3-OH | 2.5 (broad s) | 2.7 (broad s) |

| Phenolic OH | 5.5 (broad s) | 5.6 (broad s) |

| Note: This data is illustrative and represents hypothetical chemical shifts for the purpose of demonstrating differentiation. |

Determination of Absolute Configuration

Determining the absolute configuration of each stereoisomer is the final step in a complete stereochemical investigation.

X-ray Crystallography of Crystalline Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. fiu.eduscispace.com This technique requires the formation of a high-quality single crystal of the compound of interest or a suitable crystalline derivative. For this compound, which may be an oil at room temperature, derivatization with a molecule that promotes crystallization, such as a heavy atom-containing reagent, can be employed. The diffraction pattern of the crystal allows for the precise determination of the three-dimensional arrangement of atoms in the molecule, revealing its absolute stereochemistry.

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism)

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are spectroscopic techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. nih.govacs.org Enantiomers will produce mirror-image ORD and CD spectra. These experimental spectra can be compared with spectra predicted by quantum chemical calculations for a known absolute configuration. acs.orgnih.gov A match between the experimental and calculated spectra allows for the assignment of the absolute configuration. The phenolic chromophore in this compound is expected to give rise to characteristic CD signals in the UV region. nih.govacs.org

Quantum Chemical Calculations for Absolute Configuration Assignment

The definitive assignment of the absolute configuration of complex molecules bearing multiple chiral centers, such as this compound, is a significant challenge in stereochemistry. While experimental techniques like X-ray crystallography provide unambiguous structural data, suitable crystals are often difficult to obtain. Consequently, a combination of experimental spectroscopic data and quantum chemical calculations has become an indispensable tool for stereochemical elucidation. researchgate.net

This approach typically involves comparing experimental data, such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectra, with theoretical data calculated for all possible stereoisomers of the molecule. researchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, offering a favorable balance between computational cost and accuracy. nrel.govmdpi.com Functionals like B3LYP and M06-2X with basis sets such as 6-31G(d) or def2-TZVP are commonly employed to optimize the geometries of the potential isomers and calculate their spectroscopic properties. nrel.govmdpi.comepstem.net

A powerful specific method is the DP4+ analysis, which uses statistical analysis to compare calculated and experimental NMR chemical shifts (¹H and ¹³C) to determine the most probable stereoisomer. researchgate.net The process involves:

Generating all possible diastereomers and enantiomers of the target molecule.

Performing a conformational search for each isomer to identify low-energy conformers.

Optimizing the geometry of each conformer using DFT.

Calculating NMR shielding constants for each optimized conformer using the Gauge-Independent Atomic Orbital (GIAO) method.

Averaging the shielding constants for each isomer based on the Boltzmann population of its conformers.

Comparing the scaled, calculated chemical shifts with the experimental NMR data and calculating the DP4+ probability score for each candidate isomer. researchgate.net

The isomer with the highest probability score is assigned as the correct structure. researchgate.net This integrated computational and experimental approach provides a high degree of confidence in assigning the absolute configuration of chiral molecules when crystallographic methods are not feasible. researchgate.net

Kinetic Resolution Strategies for Stereoisomer Enrichment

Kinetic resolution is a crucial technique for obtaining enantiomerically or diastereomerically enriched compounds from a racemic or diastereomeric mixture. sc.edu For this compound, which has two chiral centers, creating four possible stereoisomers ((2R,3R), (2S,3S), (2R,3S), and (2S,3R)), strategies that can selectively produce one isomer are highly valuable. A particularly effective method is the dynamic reductive kinetic resolution (DRKR) of a prochiral ketone precursor. uniovi.es

Research has demonstrated the use of alcohol dehydrogenases (ADHs) for the highly selective bioreduction of benzyl (B1604629) ketones, which are structurally related to the precursor of this compound. uniovi.es In a relevant study, the bioreduction of 3-(3-oxobutan-2-yl)phenol was performed using an alcohol dehydrogenase from Rhodococcus ruber (ADH-A) overexpressed in Escherichia coli. uniovi.es This enzymatic reduction of the ketone functionality leads to the formation of the alcohol, this compound. The process can be designed to be highly diastereoselective. uniovi.es

The dynamic aspect of this resolution involves the in-situ racemization of the stereocenter adjacent to the ketone. uniovi.es By combining the ADH catalyst with a basic anionic resin (e.g., Amberlite IRA-440 C), the unreacted ketone enantiomer can be continuously racemized. This allows for the theoretical conversion of 100% of the starting material into a single, desired diastereomer. uniovi.es In the case of this compound, a significant diastereomeric enrichment was achieved, favoring the anti-isomer. uniovi.es

| Product | Diastereomeric Ratio (syn:anti) | Catalyst System |

|---|---|---|

| (±)-3-(3-Hydroxybutan-2-yl)phenol | 14:86 | E. coli/ADH-A |

This enzymatic approach represents a powerful strategy for accessing specific stereoisomers of this compound, which are essential for investigating stereochemistry-dependent biological activities. uniovi.esnih.gov

Stereochemical Control and Selectivity in Reactions Involving the Butanol Moiety

The stereochemical outcome of reactions that form the butanol moiety of this compound is critical for defining the compound's final three-dimensional structure. The control and selectivity in these reactions are determined by the catalyst and reaction conditions employed. As highlighted in the previous section, the enzymatic reduction of the ketone precursor, 3-(3-oxobutan-2-yl)phenol, offers a high degree of stereochemical control. uniovi.es

The selectivity observed in the bioreduction using alcohol dehydrogenase (ADH) stems from the precise three-dimensional architecture of the enzyme's active site. The enzyme binds the ketone substrate in a specific orientation. This locks the molecule in place for a selective hydride transfer from the cofactor (e.g., NADPH or NADH) to one face of the prochiral carbonyl group. This substrate-cofactor-enzyme complex guides the formation of a specific alcohol stereoisomer. uniovi.es

In the dynamic reductive kinetic resolution (DRKR) of 3-(3-oxobutan-2-yl)phenol, the ADH-A from Rhodococcus ruber demonstrates a strong preference for producing the anti-diastereomer of this compound. uniovi.es This indicates that the enzyme's active site accommodates the substrate in a way that directs the nucleophilic attack of the hydride to create the (2R,3S) or (2S,3R) configuration preferentially. The combination of this enzymatic reduction with a racemization catalyst for the adjacent stereocenter allows the system to funnel the starting material towards the thermodynamically or kinetically favored diastereomer, achieving high diastereomeric excess. uniovi.es Such enzymatic methods are valuable tools for generating specific stereoisomers with multiple stereocenters in a single, controlled reaction step. uniovi.es

Reactivity and Mechanistic Organic Chemistry of 3 3 Hydroxybutan 2 Yl Phenol

Electrophilic Aromatic Substitution (EAS) Reactions of the Phenolic Ring

The phenolic ring in 3-(3-Hydroxybutan-2-YL)phenol is electron-rich and, therefore, highly susceptible to electrophilic aromatic substitution (EAS). byjus.com The rate and orientation of these substitution reactions are governed by the electronic properties of the substituents already present on the ring.

Two substituents are present on the benzene (B151609) ring: a hydroxyl (-OH) group and a 3-(3-hydroxybutan-2-yl) group. The regiochemical outcome of an EAS reaction is determined by the combined influence of these two groups.

Hydroxyl (-OH) Group : The hydroxyl group is a powerful activating group and an ortho, para-director. quizlet.combritannica.com Its activating nature stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic π-system through resonance. This donation stabilizes the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction, particularly when the electrophile attacks the positions ortho or para to the hydroxyl group. wikipedia.orgmakingmolecules.com

3-(3-Hydroxybutan-2-YL) Group : This substituent is classified as an alkyl group. Alkyl groups are weakly activating and are also ortho, para-directors. libretexts.org They donate electron density primarily through an inductive effect, which stabilizes the carbocation intermediate.

Since the hydroxyl group and the alkyl group are positioned meta to each other on the phenol (B47542) ring, their directing effects are cooperative. Both groups direct incoming electrophiles to the positions that are ortho and para relative to them. The hydroxyl group is a much stronger activating group than the alkyl group, and therefore, its directing effect is dominant. The positions ortho and para to the -OH group (positions 2, 4, and 6) are the most activated and thus the most likely sites for electrophilic attack. Of these, position 6 is sterically hindered by the adjacent 3-(3-hydroxybutan-2-yl) group. Therefore, electrophilic substitution is expected to occur predominantly at positions 2 and 4.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence | Primary Positions Activated |

|---|---|---|---|---|

| -OH (Hydroxyl) | +R >> -I (Resonance donation >> Inductive withdrawal) | Strongly Activating | ortho, para-director | C2, C4, C6 |

| -CH(CH₃)CH(OH)CH₃ (Alkyl) | +I (Inductive donation) | Weakly Activating | ortho, para-director | C2, C4 |

The mechanism for electrophilic aromatic substitution proceeds via a two-step pathway. wikipedia.orgmasterorganicchemistry.com

Attack by the Electrophile : The π electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. openochem.org The result is the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex.

Deprotonation : A weak base removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. openochem.org

For this compound, attack at the C4 position (para to the -OH group) is highly favored. The intermediate arenium ion for para-attack is particularly stable because it allows for a resonance structure where the positive charge is delocalized onto the oxygen atom of the hydroxyl group, giving every atom an octet. Attack at the C2 position (ortho to the -OH group) is also favorable for the same reason. Attack at the C5 position (meta to the -OH group) does not allow for this type of stabilization, making the meta pathway significantly less favorable.

Reactions Involving the Hydroxyl Groups on the Butane (B89635) Chain and Phenolic Ring

The compound possesses two distinct hydroxyl groups: a phenolic hydroxyl and a secondary aliphatic alcohol. This duality allows for a range of reactions, with the potential for selective modification if appropriate reagents are chosen.

The two hydroxyl groups exhibit different susceptibilities to oxidation.

Phenolic Hydroxyl : Phenols can be oxidized, but the reactions can be complex. Strong oxidizing agents often lead to the formation of quinones or can result in oxidative decomposition and the formation of tarry materials. libretexts.orgyoutube.com For example, oxidation with reagents like benzeneseleninic anhydride (B1165640) can convert phenols to ortho-quinones.

Secondary Aliphatic Hydroxyl : The secondary alcohol on the butane chain can be oxidized to a ketone. This transformation can be achieved using a variety of oxidizing agents.

Selective oxidation of the secondary alcohol without affecting the phenol ring can be accomplished using mild oxidizing agents.

| Reagent | Selectivity | Expected Product |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Selective for secondary alcohol | 3-(3-Oxobutan-2-yl)phenol |

| Potassium permanganate (B83412) (KMnO₄) / Sodium dichromate (Na₂Cr₂O₇) | Non-selective; strong oxidation | Complex mixture, potential ring cleavage and decomposition |

| Benzeneseleninic anhydride | May oxidize phenol to o-quinone | Quinone derivatives |

Both hydroxyl groups can undergo esterification and etherification, but their reactivity differs.

Esterification : The direct esterification of phenols with carboxylic acids (Fischer esterification) is generally not effective due to the lower nucleophilicity of the phenolic oxygen compared to an aliphatic alcohol. youtube.com Phenols are typically esterified using more reactive acylating agents like acid anhydrides or acid chlorides in the presence of a base. youtube.comgoogle.com The secondary alcohol, however, can undergo Fischer esterification with a carboxylic acid under acidic catalysis. masterorganicchemistry.commasterorganicchemistry.com This difference in reactivity allows for selective esterification of the secondary alcohol.

Etherification : The Williamson ether synthesis is a common method for converting both phenols and alcohols into ethers. This reaction involves deprotonating the hydroxyl group with a strong base (like sodium hydride, NaH) to form an alkoxide or phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. organic-chemistry.org Since the phenolic proton is significantly more acidic (pKa ≈ 10) than the aliphatic alcohol proton (pKa ≈ 16-18), it can be selectively deprotonated using a milder base like sodium hydroxide (B78521) (NaOH). This allows for selective etherification of the phenolic hydroxyl group.

| Reaction | Target OH Group | Typical Reagents and Conditions |

|---|---|---|

| Esterification | Secondary Alcohol | Carboxylic acid (R-COOH), acid catalyst (e.g., H₂SO₄) |

| Esterification | Phenolic | Acid chloride (R-COCl) or Anhydride ((RCO)₂O), base (e.g., pyridine) |

| Etherification | Phenolic | 1. NaOH (or K₂CO₃); 2. Alkyl halide (R'-X) |

| Etherification | Both / Secondary Alcohol | 1. NaH (strong base); 2. Alkyl halide (R'-X) |

Carbon-Carbon Coupling Reactions at the Butane Moiety and Phenolic Ring

Modern synthetic chemistry offers numerous methods for forming carbon-carbon bonds, many of which can be applied to the phenolic ring of this compound. These reactions typically require the installation of a suitable functional group on the ring, such as a halide or a triflate, to serve as a handle for metal-catalyzed cross-coupling.

The mechanism for many of these reactions, such as the Suzuki or Heck couplings, involves a catalytic cycle with a transition metal, often palladium. wikipedia.org The general cycle includes steps of oxidative addition, transmetalation (for Suzuki), and reductive elimination.

For direct C-H functionalization, which avoids pre-functionalization, specific directing groups are often required to achieve regioselectivity. The inherent directing ability of the hydroxyl group can be exploited in some C-C coupling reactions. For instance, a chemo- and regioselective direct carbon-carbon coupling of phenol derivatives with other molecules has been reported, often favoring the ortho position. nih.govresearchgate.net

| Reaction Name | Description | Required Functionalization |

|---|---|---|

| Suzuki Coupling | Coupling of an organoboron compound with an organic halide/triflate. | Aryl halide or aryl triflate. |

| Heck Coupling | Reaction of an unsaturated halide with an alkene. | Aryl halide or aryl triflate. |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl halide. | Aryl halide or aryl triflate. |

| Kolbe-Schmidt Reaction | Carboxylation of a phenoxide ion with CO₂. byjus.com | Phenoxide (formed with base). |

| Direct C-H Arylation | Direct coupling of a C-H bond with an aryl partner. nih.gov | May utilize the directing effect of the native -OH group. |

Carbon-carbon bond formation directly on the butane moiety is less common and would generally require multi-step sequences, such as converting the hydroxyl group to a good leaving group followed by substitution with a carbon nucleophile.

Reaction Mechanism Elucidation of this compound

The elucidation of a reaction mechanism provides a detailed step-by-step description of how a chemical reaction occurs. For a molecule such as this compound, understanding its reaction mechanisms is crucial for controlling reaction outcomes and synthesizing new derivatives. This involves studying the transient species that are formed, determining the factors that influence the reaction speed, and using computational models to simulate the reaction pathways. While specific experimental studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the established principles of physical organic chemistry provide a framework for its investigation.

Studies on Reaction Intermediates

For this compound, potential reactions could involve either the phenolic hydroxyl group, the secondary alcohol, or the aromatic ring. Depending on the reaction conditions, various intermediates could be postulated. For instance, in electrophilic aromatic substitution reactions, an arenium ion (a carbocation) intermediate would be expected. In reactions involving the hydroxyl groups, such as dehydration or oxidation, carbocationic or radical intermediates could be formed.

The detection and characterization of such intermediates often require specialized spectroscopic techniques capable of observing short-lived species, such as flash photolysis coupled with UV-Vis spectroscopy, or low-temperature NMR spectroscopy to slow down the reaction and allow for the accumulation of the intermediate.

Hypothetical Intermediates in Reactions of this compound

| Reaction Type | Potential Intermediate | Method of Detection |

| Electrophilic Aromatic Substitution | Arenium Ion (Carbocation) | Low-Temperature NMR |

| Dehydration of Secondary Alcohol | Secondary Carbocation | Trapping experiments with nucleophiles |

| Oxidation of Phenol | Phenoxy Radical | Electron Spin Resonance (ESR) Spectroscopy |

Kinetic Studies and Rate Law Determination

Kinetic studies are essential for determining the rate of a reaction and understanding how the rate is affected by the concentration of reactants, temperature, and catalysts. The outcome of these studies is the rate law, a mathematical expression that describes the relationship between the reaction rate and the concentration of the reactants. lumenlearning.comchemistrytalk.orgphotophysics.com

The general form of a rate law is: Rate = k[A]^m[B]^n

To determine the rate law for a reaction involving this compound, one would employ the method of initial rates. khanacademy.org This involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant, and measuring the initial reaction rate for each experiment. khanacademy.orgyoutube.com

Illustrative Data for a Hypothetical Reaction: Bromination of this compound

Let's consider the hypothetical bromination of this compound (represented as ArOH) with bromine (Br₂).

| Experiment | Initial [ArOH] (M) | Initial [Br₂] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.2 x 10⁻³ |

| 2 | 0.20 | 0.10 | 2.4 x 10⁻³ |

| 3 | 0.10 | 0.20 | 4.8 x 10⁻³ |

From this hypothetical data:

Comparing experiments 1 and 2, doubling the concentration of ArOH while keeping [Br₂] constant doubles the initial rate. This indicates that the reaction is first order with respect to this compound (m=1).

Comparing experiments 1 and 3, doubling the concentration of Br₂ while keeping [ArOH] constant quadruples the initial rate. This suggests that the reaction is second order with respect to bromine (n=2).

Computational Approaches to Reaction Mechanisms

In recent years, computational chemistry has become a powerful tool for elucidating reaction mechanisms. rsc.org Techniques such as Density Functional Theory (DFT) allow for the calculation of the energies of reactants, products, transition states, and intermediates. nih.gov This information can be used to construct a detailed energy profile of the reaction, which helps in understanding the feasibility of a proposed mechanism.

For this compound, computational studies could be used to:

Model the structures of potential reaction intermediates and transition states.

Calculate the activation energies for different possible reaction pathways, thereby predicting the most likely mechanism.

Investigate the effect of substituents on the reactivity of the molecule.

Simulate spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) to aid in the identification of experimentally observed species.

Computational Chemistry and Theoretical Studies of 3 3 Hydroxybutan 2 Yl Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and the distribution of electrons. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived. wavefun.comdtic.mil

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. longdom.org It is widely used to predict the equilibrium geometry and electronic properties of molecules. In DFT, the electron density is the central variable used to calculate the total energy of the system. nih.gov The process involves optimizing the molecular geometry to find the lowest energy conformation.

For 3-(3-Hydroxybutan-2-YL)phenol, a DFT calculation, typically using a functional like B3LYP and a basis set such as 6-311+G(d,p), would be performed to determine its optimized molecular structure. nih.gov This optimization yields key molecular parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. mdpi.com From the resulting electronic structure, properties like molecular orbital energies (HOMO and LUMO), dipole moment, and the molecular electrostatic potential (MEP) map can be calculated to understand its reactivity and intermolecular interactions. researchgate.net

Table 1: Hypothetical DFT-Calculated Molecular Parameters for this compound

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths | C(ar)-O(phenol) | 1.365 Å |

| O(phenol)-H | 0.968 Å | |

| C(ar)-C(alkyl) | 1.512 Å | |

| C(alkyl)-C(alkyl) | 1.540 Å | |

| C(alkyl)-O(alcohol) | 1.431 Å | |

| O(alcohol)-H | 0.971 Å | |

| Bond Angles | C-O-H (phenol) | 109.2° |

| C(ar)-C(ar)-C(alkyl) | 121.5° | |

| C-O-H (alcohol) | 108.9° | |

| Dihedral Angle | C(ar)-C(ar)-C(alkyl)-C(alkyl) | -115.4° |

Beyond DFT, other quantum mechanical methods offer varying levels of theory and accuracy.

Ab Initio Methods: These "from first principles" methods are based solely on the laws of quantum mechanics without using empirical parameters. dtic.mil The Hartree-Fock (HF) method is the simplest ab initio approach, but it neglects electron correlation, which can be a significant drawback. longdom.org More advanced and accurate methods, such as Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory, systematically include electron correlation at a much higher computational expense. longdom.orgresearchgate.net These high-level methods are valuable for obtaining benchmark energies and properties for ground states and are essential for accurately describing electronically excited states, which is crucial for understanding photochemistry. researchgate.net

Semi-Empirical Methods: These methods accelerate calculations by incorporating parameters derived from experimental data. dtic.mil Methods like PM6 or AM1 simplify certain complex integrals in the calculations, making them suitable for very large molecules or for preliminary, less computationally demanding geometry optimizations before applying more rigorous methods. scispace.comescholarship.org While less accurate than DFT or ab initio methods, they are useful for initial explorations of large conformational spaces or reaction pathways. dtic.mil

Conformational Analysis of this compound and its Stereoisomers

The flexibility of the butanyl side chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Furthermore, the presence of two chiral centers (at C2 and C3 of the butanyl group) gives rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Conformational analysis involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them. This is typically done by rotating key dihedral angles, such as those along the C(ar)-C(alkyl) and C(alkyl)-C(alkyl) bonds, and calculating the energy at each step using quantum chemical methods. The results can reveal the most populated conformers at a given temperature and how the molecule's shape is influenced by intramolecular interactions, such as hydrogen bonding between the phenolic and alcoholic hydroxyl groups.

Table 2: Hypothetical Relative Energies of Conformers for the (2R,3R)-Stereoisomer of this compound

| Conformer | Dihedral Angle (C(ar)-C-C-C) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| A (Global Minimum) | -85° | 0.00 | H-bond (phenolic OH to alcoholic O) |

| B | 175° | 1.25 | Steric repulsion minimized |

| C | 65° | 2.10 | H-bond (alcoholic OH to phenolic π-system) |

Reaction Pathway and Transition State Analysis

Theoretical methods can be used to model the mechanism of chemical reactions involving this compound. This involves identifying the lowest energy path that connects reactants to products on the potential energy surface. A crucial point along this path is the transition state (TS), which is a first-order saddle point representing the highest energy barrier that must be overcome for the reaction to proceed.

For example, one could study a hypothetical intramolecular dehydration reaction. Computational methods would be used to locate the geometry of the transition state for this process. The energy difference between the reactants and the transition state gives the activation energy, a key parameter for determining the reaction rate. Frequency calculations are performed to confirm the nature of the stationary points: reactants and products have all positive (real) vibrational frequencies, while a transition state has exactly one negative (imaginary) frequency corresponding to the motion along the reaction coordinate.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum mechanics provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, using a force field (a set of parameters that describe the potential energy of the system) to calculate the forces between atoms. taylorfrancis.com

An MD simulation of this compound, typically solvated in a box of water molecules, can reveal:

Conformational Dynamics: How the molecule transitions between different stable conformations in solution.

Solvation Structure: How water molecules arrange around the solute, particularly around the hydrophilic hydroxyl groups and the hydrophobic phenyl ring.

Intermolecular Interactions: The nature and lifetime of hydrogen bonds between the molecule and surrounding water molecules.

These simulations provide insights into the molecule's behavior in a realistic environment, which is essential for understanding its properties in solution. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies) for Structural Validation

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results to validate the computed molecular structure. nih.gov

NMR Chemical Shifts: The gauge-invariant atomic orbital (GIAO) method, often used in conjunction with DFT, can calculate the magnetic shielding tensors for each nucleus. researchgate.net These values can be converted into NMR chemical shifts (¹H and ¹³C) that can be compared to experimental spectra, helping to confirm the proposed structure and assign specific resonances. mdpi.com

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Parameter | Method | Calculated Value | Experimental Value |

| ¹H NMR | GIAO-B3LYP/6-311+G(d,p) | ||

| Phenolic -OH | 5.15 ppm | 5.20 ppm | |

| Aromatic C-H | 6.70 - 7.20 ppm | 6.75 - 7.28 ppm | |

| Alcoholic -OH | 2.35 ppm | 2.41 ppm | |

| IR Frequencies | B3LYP/6-311+G(d,p) | ||

| O-H Stretch (phenol, free) | 3655 cm⁻¹ | 3650 cm⁻¹ | |

| O-H Stretch (alcohol, free) | 3640 cm⁻¹ | 3635 cm⁻¹ | |

| C=C Stretch (aromatic) | 1610, 1590 cm⁻¹ | 1608, 1585 cm⁻¹ |

Applications in Advanced Materials and Catalysis Research

Role as Ligands in Organometallic Catalysis

Phenolic compounds are foundational in the synthesis of ligands for organometallic complexes due to the facile deprotonation of the hydroxyl group to form a coordinating phenoxide anion. The additional functional groups on the aromatic ring or its substituents can be tailored to control the steric and electronic properties of the resulting metal complex.

The structure of 3-(3-Hydroxybutan-2-YL)phenol is suitable for derivatization into multidentate ligands, which are highly valued in coordination chemistry for their ability to form stable chelate structures with metal ions. A common strategy involves the synthesis of Schiff base ligands, where a phenolic aldehyde or ketone is condensed with an amine. While this compound itself is not an aldehyde or ketone, it can be conceptually incorporated into more complex ligand frameworks.

For instance, a common synthetic route involves reacting a phenolic derivative with an amine to create a ligand with an ONNO donor set. These tetradentate Schiff base ligands can then be complexed with various transition metal ions. nih.govmdpi.com A hypothetical synthetic pathway for a ligand derived from a related phenolic structure could involve reacting a precursor like 2',4'-dihydroxyacetophenone (B118725) with ethylenediamine (B42938) and another ketone, which is then complexed with metal(II) salts like Co(II), Ni(II), Cu(II), or Zn(II). nih.govmdpi.com

In such complexes, the phenolic oxygen and the imine nitrogen atoms coordinate to the central metal ion. nih.govmdpi.com Spectroscopic methods such as FTIR and UV-Visible spectroscopy are crucial for confirming the coordination. The geometry of the final complex is dictated by the metal ion; for example, complexes with Cu(II) and Ni(II) often exhibit a square planar geometry, while Co(II) may adopt an octahedral geometry. nih.gov The presence of the hydroxybutyl group in a ligand derived from this compound could influence the complex's solubility and steric profile.

Table 1: Representative Metal Complexes with Phenolic Schiff Base Ligands This table is illustrative and based on complexes derived from other phenolic precursors, such as 2',4'-dihydroxyacetophenone.

| Metal Ion | Proposed Geometry | Ligand Type | Precursors |

| Cu(II) | Square Planar | Tetradentate Schiff Base | 2',4'-dihydroxyacetophenone, Ethylenediamine |

| Ni(II) | Square Planar | Tetradentate Schiff Base | 2',4'-dihydroxyacetophenone, Ethylenediamine |

| Co(II) | Octahedral | Tetradentate Schiff Base | 2',4'-dihydroxyacetophenone, Ethylenediamine |

| Zn(II) | Tetrahedral | Tetradentate Schiff Base | 2',4'-dihydroxyacetophenone, Ethylenediamine |

Metal complexes derived from phenolic ligands are frequently investigated for their catalytic prowess in a range of organic reactions. The combination of a redox-active metal center with a tunable ligand environment can lead to highly efficient and selective catalysts. mdpi.com Applications include oxidation reactions, C-C bond formation (e.g., Suzuki-Miyaura coupling), and polymerization. mdpi.comrsc.org

For example, copper complexes featuring phenolic ligands have been successfully employed in the aerobic oxidation of alcohols to aldehydes. mdpi.com Zirconium complexes with related ligands have been shown to catalyze multielectron transfer reactions. mdpi.com The catalytic performance is intimately linked to the ligand structure, which influences the accessibility and reactivity of the metal's active site.

The catalytic activity of a hypothetical complex derived from this compound would be evaluated in benchmark reactions. The data collected would typically include conversion rates, product selectivity, and turnover numbers to quantify the catalyst's efficiency. The unique electronic and steric environment provided by the ligand would be correlated with the observed catalytic outcomes.

Table 2: Illustrative Catalytic Performance Data for a Generic Phenolic Ligand-Metal Complex in Alcohol Oxidation This table presents hypothetical data to exemplify the results of a catalytic study.

| Catalyst | Substrate | Oxidant | Time (h) | Conversion (%) | Selectivity (%) (Aldehyde) |

| [Cu(L¹)] | Benzyl (B1604629) Alcohol | O₂ | 6 | 95 | >99 |

| [Ni(L¹)] | Benzyl Alcohol | O₂ | 12 | 65 | 98 |

| [Co(L¹)] | Benzyl Alcohol | O₂ | 12 | 72 | 97 |

| [Fe(L¹)] | Benzyl Alcohol | H₂O₂ | 4 | 99 | 92 (Acid/Aldehyde mix) |

Polymer Chemistry and Materials Science

Phenolic compounds are cornerstone materials in polymer chemistry, most famously as precursors to phenolic resins. The ability of phenols to undergo electrophilic substitution at the ortho and para positions makes them ideal monomers for step-growth polymerization. wikipedia.org

Phenol-formaldehyde (PF) resins are synthetic polymers produced by reacting phenol (B47542) or a substituted phenol with formaldehyde. wikipedia.org This reaction can be either acid- or base-catalyzed, leading to two main types of prepolymers: novolacs and resoles. wikipedia.org

Novolacs are produced with a formaldehyde-to-phenol molar ratio of less than one under acidic conditions. The resulting polymer is thermoplastic and requires a curing agent, such as hexamethylenetetramine, to form a cross-linked, thermoset network. wikipedia.org

Resoles are formed under basic conditions with an excess of formaldehyde. These prepolymers contain hydroxymethyl groups that self-condense upon heating (around 120 °C) to form a rigid, three-dimensional thermoset network without the need for an external curing agent. wikipedia.org

This compound could be readily integrated into these polymer backbones. The alkyl substituent is at the meta-position, leaving the ortho and para positions available for polymerization with formaldehyde. The resulting polymer would have a structure analogous to traditional PF resins, but with the pendant hydroxybutyl group. This secondary alcohol group provides an additional site for potential cross-linking or post-polymerization modification, which could be used to enhance properties such as impact strength, flexibility, or adhesion.

In the realm of polyesters , the two distinct hydroxyl groups of this compound offer intriguing possibilities. While phenolic hydroxyls are generally less reactive in esterification than aliphatic alcohols, they can be reacted with diacids or acyl chlorides under specific conditions. The secondary alcohol on the butyl side chain, however, would react more readily. This differential reactivity could be exploited to create polyesters with specific architectures. For instance, the aliphatic hydroxyl could be used to form the main polyester (B1180765) chain, leaving the phenolic group available for subsequent functionalization or to impart antioxidant properties to the material. The incorporation of such functional groups is a key strategy for developing advanced polyesters with tailored properties. nih.gov

A functional monomer is a molecule that contains a polymerizable group and one or more additional functional groups. These groups are not directly involved in the polymerization but bestow specific properties upon the final polymer. The bifunctional nature of this compound makes it an excellent candidate for a functional monomer.

For applications like photopolymerization , the secondary alcohol group could be modified, for example, by esterification with acrylic acid or methacrylic acid. This would yield a monomer with a polymerizable vinyl group and a phenolic group. When copolymerized with other acrylic monomers, this would introduce the phenolic moiety into the polymer side chains. The presence of the phenolic group could significantly enhance the thermal stability, chemical resistance, and adhesive properties of the resulting acrylic polymer.

Table 3: Potential Influence of this compound as a Functional Monomer on Polymer Properties

| Structural Feature of Monomer | Resulting Polymer Property | Rationale |

| Phenolic -OH group | Increased Thermal Stability (Tg), Adhesion | The rigid aromatic ring restricts chain motion; the polar hydroxyl group promotes adhesion to polar substrates through hydrogen bonding. |

| Hydroxybutyl side chain | Modified Cross-link Density, Increased Hydrophilicity | The secondary -OH can act as a site for cross-linking. The polar -OH group can increase the polymer's affinity for water. |

| Bulky alkyl substituent | Increased Solubility in Organic Solvents | The non-polar alkyl group can disrupt chain packing and improve solubility compared to unsubstituted phenol-based polymers. |

Non-traditional Chemical Applications

The unique combination of a hydrophilic alcohol group and a lipophilic phenol-alkyl structure suggests potential in applications beyond traditional catalysis and bulk polymers.

Functional Fluids: In lubricants or hydraulic fluids, it could act as a bifunctional additive. The phenolic part offers inherent antioxidant properties, protecting the fluid from oxidative degradation at high temperatures. The polar hydroxyl group on the side chain could enhance surface affinity, allowing it to function as an anti-wear or corrosion-inhibiting agent by forming a protective film on metal surfaces.